N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-8-11(6-7-14(10)18)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYKXMQRCJQGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Acylation of Indole Followed by Amine Coupling
Reaction Mechanism and Conditions
This two-step approach involves:
- Formation of indole-3-oxoacetyl chloride : Treatment of 1H-indole with oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}2 $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0–25°C for 3–5 hours generates the reactive intermediate.
- Amine coupling : Reaction of the intermediate with 4-bromo-3-methylaniline in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base, typically in tetrahydrofuran ($$ \text{THF} $$) at room temperature for 12–24 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Oxalyl chloride stoichiometry | 1.2 equivalents | |
| Reaction temperature | 0–25°C (Step 1); 20–25°C (Step 2) | |
| Yield (overall) | 45–60% |
This method is advantageous due to its simplicity but requires rigorous moisture control to prevent hydrolysis of the acid chloride.
Direct Condensation Using Preformed Oxoacetic Acid
Carbodiimide-Mediated Coupling
A one-pot strategy employs 2-(1H-indol-3-yl)-2-oxoacetic acid and 4-bromo-3-methylaniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide ($$ \text{EDC} $$) and hydroxybenzotriazole ($$ \text{HOBt} $$) in $$ \text{CH}2\text{Cl}2 $$. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 18 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent system | Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) | |
| Activator ratio | 1.5:1 ($$ \text{EDC:HOBt} $$) | |
| Isolated yield | 68–72% |
This method avoids handling moisture-sensitive acid chlorides but requires stoichiometric activators, increasing costs.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Adapting protocols from combinatorial chemistry, Wang resin is functionalized with 4-bromo-3-methylaniline via a photolabile linker. Subsequent acylation with 2-(1H-indol-3-yl)-2-oxoacetic acid using $$ \text{DIC} $$ (diisopropylcarbodiimide) and $$ \text{OxymaPure} $$ in $$ \text{DMF} $$ at 25°C for 6 hours enables rapid parallel synthesis. Cleavage with UV light ($$ \lambda = 365 \, \text{nm} $$) releases the product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Resin loading capacity | 0.8–1.2 mmol/g | |
| Purity (HPLC) | >90% | |
| Cycle time | 8 hours |
This approach suits library generation but requires specialized equipment.
Microwave-Assisted Synthesis for Rapid Optimization
Accelerated Coupling Conditions
Combining 2-(1H-indol-3-yl)-2-oxoacetic acid and 4-bromo-3-methylaniline with $$ \text{HATU} $$ (hexafluorophosphate azabenzotriazole tetramethyl uronium) in $$ \text{DMF} $$, irradiating at 100°C for 10 minutes in a microwave reactor achieves near-quantitative conversion.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Microwave power | 300 W | |
| Temperature | 100°C | |
| Yield | 89% |
Microwave methods reduce reaction times but may degrade thermally labile substrates.
Critical Comparison of Methodologies
Efficiency and Scalability
The table below contrasts key metrics:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Oxalyl chloride route | 45–60 | 85–90 | Industrial | Low |
| Carbodiimide coupling | 68–72 | 92–95 | Pilot-scale | Moderate |
| Solid-phase synthesis | 75–80 | >90 | Milligrams | High |
| Microwave-assisted | 89 | 95–98 | Lab-scale | High |
Industrial applications favor the oxalyl chloride route for cost-effectiveness, while microwave synthesis excels in lead optimization.
Challenges and Mitigation Strategies
Common Side Reactions
- Indole ring bromination : Excess oxalyl chloride may brominate the indole at position 5 if trace $$ \text{HBr} $$ is present. Mitigation: Use freshly distilled oxalyl chloride and anhydrous conditions.
- Amine oxidation : 4-Bromo-3-methylaniline can oxidize during prolonged reactions. Mitigation: Conduct reactions under inert atmosphere ($$ \text{N}_2 $$ or $$ \text{Ar} $$).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The brominated phenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key analogs and their biological activities:
Key Observations
Substituent Effects on Activity :
- Halogenated Aryl Groups : Bromine (target compound) and chlorine (e.g., 2e) enhance electrophilicity and target binding, while fluorine (e.g., N-(4-fluorobenzyl) analog) improves metabolic stability .
- Bulky Groups : Adamantane (5r) increases cytotoxicity via enhanced hydrophobic interactions but may reduce solubility .
- Methoxy Groups : Improve antimicrobial activity but reduce anticancer potency compared to halogenated analogs .
Mechanistic Divergence :
- Apoptosis-Inducing Agents : Caspase-8 activation (5r) vs. caspase-3/8 dual activation (N-(4-fluorobenzyl) analog) suggests substituent-dependent apoptotic pathways .
- Microtubule-Targeting Agents : D-24851’s unique binding site avoids cross-resistance with vinca alkaloids, unlike traditional microtubule inhibitors .
Pharmacokinetic Profiles :
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Brominated Phenyl Group : The presence of bromine enhances the compound's lipophilicity and may influence its biological interactions.
- Indole Moiety : Known for its diverse biological activities, the indole structure is often associated with anticancer and antimicrobial properties.
Molecular Formula : C17H14BrN2O2
CAS Number : 852367-95-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The indole moiety can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with receptors that are critical in signaling pathways related to inflammation and cancer.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). For instance, IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate efficacy against these lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited notable antibacterial activity against both E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL, respectively .
Case Studies
- In Silico Studies : Computational analyses suggest that the compound interacts strongly with specific proteins involved in bacterial resistance, such as AgrA in Staphylococcus aureus. This interaction may provide insights into developing new antibiotics targeting resistant strains .
-
Synthesis and Characterization : The synthesis involves several steps, including bromination and amide formation, which are crucial for obtaining the desired biological activity. The synthetic routes include:
- Bromination of 3-methylphenyl using bromine.
- Fischer indole synthesis to form the indole moiety.
- Coupling reactions facilitated by agents like dicyclohexylcarbodiimide (DCC) to form the final product.
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|
| Antiproliferative | HeLa | 226 µg/mL |
| Antiproliferative | A549 | 242.52 µg/mL |
| Antibacterial | E. coli | 62.5 µg/mL |
| Antibacterial | E. faecalis | 78.12 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?
- Methodology : Synthesis typically involves multi-step reactions, including acylation of the indole moiety and condensation with the brominated aryl amine. Key steps:
- Step 1 : Prepare 2-(1H-indol-3-yl)-2-oxoacetic acid via Friedel-Crafts acylation using oxalyl chloride under anhydrous conditions .
- Step 2 : Couple with 4-bromo-3-methylaniline via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) at 0–5°C to minimize side reactions .
- Optimization : Reaction yields (~60–75%) depend on stoichiometric ratios, solvent purity (e.g., dry DCM), and inert gas purging to prevent hydrolysis .
Q. How is the compound structurally characterized?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm indole NH (δ 10.2–11.5 ppm), amide carbonyl (δ 165–170 ppm), and brominated aryl protons (δ 7.3–7.8 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the indole core and bromophenyl substituent, with bond angles critical for steric interactions .
- HRMS : Validates molecular formula (e.g., C₁₈H₁₄BrN₂O₂ requires m/z 393.02) and isotopic patterns .
Q. What are common chemical reactions involving this compound?
- Reactivity :
- Amide Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH/EtOH) conditions, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and 4-bromo-3-methylaniline .
- Electrophilic Substitution : Bromine at the para position directs further substitution (e.g., nitration or Suzuki coupling) on the aryl ring .
- Indole Modifications : Reacts with alkyl halides at the NH position under basic conditions (e.g., NaH/DMF) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Methodology :
- Systematic Substitution : Replace bromine with electron-withdrawing (e.g., -NO₂) or donating groups (-OCH₃) to modulate target binding. For example, fluorination at the aryl ring improves metabolic stability .
- Core Modifications : Introduce methyl groups to the indole (e.g., 1-methylindole derivatives) to reduce steric hindrance and enhance affinity for kinase targets (e.g., Bcl-2/Mcl-1) .
- In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values (Table 1, ).
Q. How can researchers identify biological targets and elucidate mechanisms of action?
- Approaches :
- Pull-down Assays : Use biotinylated derivatives to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Test against panels of recombinant kinases (e.g., EGFR, VEGFR) to identify inhibition patterns .
- Molecular Dynamics Simulations : Model binding to apoptotic regulators (e.g., Bcl-2) to predict key interactions (e.g., hydrogen bonds with Asp103) .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antiproliferative activity may arise from assay conditions.
- Variable Factors : Cell line heterogeneity, serum concentration in media, and incubation time .
- Normalization : Use reference compounds (e.g., doxorubicin) and standardized protocols (e.g., MTT assay at 48h) .
- Meta-Analysis : Compare dose-response curves across studies to identify outliers due to impurities (e.g., unreacted starting materials) .
Q. What strategies ensure stability and prevent degradation during storage?
- Stability Studies :
- Accelerated Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolyzed amide) .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder under argon .
- Light Sensitivity : Protect from UV exposure to prevent indole ring oxidation (λmax 280 nm degradation) .
Q. How can computational modeling predict pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
